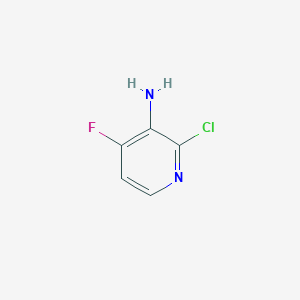

2-Chloro-4-fluoropyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-fluoropyridin-3-amine is a compound that belongs to the class of organic compounds known as aminopyridines. These compounds contain an amine group attached to a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The presence of chlorine and fluorine substituents on the pyridine ring can significantly influence the chemical reactivity and physical properties of the molecule.

Synthesis Analysis

The synthesis of aminopyridine derivatives, including those similar to this compound, can be achieved through nucleophilic substitution reactions. For instance, an efficient method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride has been developed, which uses acetamidine hydrochloride as an ammonia source and proceeds under catalyst-free conditions, offering high yield and chemoselectivity . Additionally, halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine have been synthesized using halogen dance reactions, which can be further functionalized to create a variety of substituted pyridines .

Molecular Structure Analysis

The molecular structure of compounds related to this compound has been studied using various analytical techniques. For example, the conformational analysis and crystal structure of a related compound, {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, was characterized by NMR and X-ray crystallography, revealing that the solid and solution conformations are similar .

Chemical Reactions Analysis

Chemoselective functionalization of halogenated pyridines is a key aspect of their chemical reactivity. For example, 5-bromo-2-chloro-3-fluoropyridine has been selectively aminated under various conditions, demonstrating the ability to selectively substitute different halogen positions . Furthermore, 2-chloro-3-cyanopyridines have been shown to react with a range of amines to yield 2-aminopyridines, indicating the versatility of chloropyridines in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminopyridines are influenced by their substituents. The presence of halogens can affect the compound's thermal stability, phase transitions, and polymorphism. For instance, the thermal stability and phase transitions of a related fluorinated compound were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), which suggested that the compound crystallizes into one crystalline form with a specific melting point . The introduction of different substituents can also lead to the formation of by-products, which can be transformed into the desired product with high yield and purity, as seen in the synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol .

Applications De Recherche Scientifique

Chemoselective Functionalization

The chemoselective functionalization of halogenated pyridines, including compounds similar to 2-Chloro-4-fluoropyridin-3-amine, is a significant area of study. For instance, Stroup et al. (2007) demonstrated the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, revealing insights into bromide substitution, chemoselectivity reversal, and SNAr conditions for dihalo adduct formation (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis and Reaction Mechanisms

The synthesis of various pyridine derivatives, including those structurally related to this compound, has been extensively studied. Hand and Baker (1989) explored the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, providing insights into the reaction mechanisms and yields of these compounds (Hand & Baker, 1989). Similarly, Marsais et al. (1988) investigated the directed lithiation of 4-halopyridines, revealing regioselectivity and applications in synthesis (Marsais, Trécourt, Breant, & Quéguiner, 1988).

Amidomethylation and Aminations

Research on the amidomethylation of chloro-fluoropyridines, such as 4-chloro-3-fluoropyridine, provides insights into regioselective synthesis processes. Papaioannou et al. (2020) described methods yielding 2-amidomethylated pyridines starting from 4-chloro-3-fluoropyridine (Papaioannou, Fray, Rennhack, Sanderson, & Stokes, 2020). Furthermore, Li et al. (2018) developed an efficient catalyst-free method for synthesizing 2-aminopyridine derivatives from 2-fluoropyridine, highlighting high yields and chemoselectivity (Li, Huang, Liao, Shao, & Chen, 2018).

Kinetics and Catalysis

Studies on the kinetics of reactions involving halogenopyridines, like those similar to this compound, contribute to understanding reaction dynamics and catalysis. Brewis et al. (1974) explored the kinetics of reactions of substituted α-halogenopyridines with aniline, offering insights into the influence of basic catalysts and solvent effects (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Safety and Hazards

Orientations Futures

Potential future directions for research on 2-Chloro-4-fluoropyridin-3-amine include the development of new synthetic methods, the investigation of its biological properties, and the study of its potential as a therapeutic agent.

Relevant Papers Several papers have been published on the synthesis and application of pyridine derivatives, including this compound . These papers provide valuable insights into the properties and potential applications of this compound .

Mécanisme D'action

Target of Action

It is known that the compound can act as a versatile nucleophile and electrophile, thanks to its amine group and halogen atoms, respectively .

Mode of Action

2-Chloro-4-fluoropyridin-3-amine interacts with its targets through its amine group and halogen atoms. The amine group, being a lone pair donor, can engage in nucleophilic substitution reactions, making it a key participant in the formation of carbon-nitrogen bonds . The halogen atoms, on the other hand, can act as electrophiles, participating in various chemical reactions .

Biochemical Pathways

The compound’s ability to participate in nucleophilic substitution reactions suggests that it may play a role in the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . These properties suggest that this compound may have good bioavailability.

Result of Action

Given its chemical properties, it is likely that the compound plays a role in the formation of carbon-nitrogen bonds, which are crucial in the synthesis of various organic compounds .

Propriétés

IUPAC Name |

2-chloro-4-fluoropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-4(8)3(7)1-2-9-5/h1-2H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTHNNGQWKYLLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2503789.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2503794.png)

![3-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2503796.png)

![Benzyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2503799.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2503801.png)

![1-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-methyl-3-(4-methylphenyl)urea](/img/structure/B2503805.png)

![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)